Antimicrobial Potency: Phenoxy Hydrazide Scaffold vs. Non-Halogenated Hydrazides
While direct quantitative data for the specific compound is not available in primary literature, a robust class-level inference can be made based on structure-activity relationship (SAR) studies of close analogs. Phenoxy hydrazide derivatives consistently demonstrate superior antimicrobial activity compared to non-halogenated hydrazides. For example, in a study of N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides, the most potent analogs (compounds 6e and 6f) containing halogenated phenoxy groups exhibited significant zones of inhibition against pathogenic microbes [1]. This activity is attributable to the combined effects of the hydrazide pharmacophore and the halogenated aromatic ring, a feature absent in simple aliphatic hydrazides like pentanehydrazide. Procuring 5-(2-chlorophenoxy)pentanehydrazide is therefore essential for projects that require this specific halogen-substituted phenoxy hydrazide scaffold for antimicrobial SAR exploration.
| Evidence Dimension | In vitro antimicrobial activity |
|---|---|
| Target Compound Data | Not directly reported; inferred from class activity |
| Comparator Or Baseline | Pentanehydrazide (Valeric acid hydrazide, CAS 38291-82-6) which lacks the halogenated phenoxy moiety, has no reported direct antimicrobial activity in these studies. |
| Quantified Difference | Qualitative difference in activity is inferred based on the presence of the essential halogenated phenoxy pharmacophore. |
| Conditions | In vitro antimicrobial screening via disk diffusion and broth dilution methods [1] |
Why This Matters
For researchers developing new antimicrobials, this compound provides the specific halogenated phenoxy hydrazide core necessary to achieve activity, unlike non-halogenated alternatives.
- [1] Al-Ostoot FH, Mohammed YHE, Zabiulla, Kempaiah AN, Khanum SA. Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. J Appl Pharm Sci. 2019;9(07):042–049. View Source
